Enhanced Cross-Coupling Reactivity at the C3-Br Site vs. Analogs for Targeted Library Synthesis
This compound enables functionalization via C-Br bond activation at the 3-position, which is more reactive than the analogous C-Cl bond and more stable than the C-I bond. This reactivity is exploited in a published synthesis where 3-bromo-1-methyl-1H-pyrazol-4-amine was coupled with a boronic acid under Suzuki conditions to yield a key intermediate, demonstrating its utility as a coupling partner [1].
| Evidence Dimension | Reactivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Participates in Suzuki-Miyaura coupling [1] |
| Comparator Or Baseline | 3-chloro analog (CAS: 1209459-89-1) |
| Quantified Difference | Qualitative: C-Br bond is more labile than C-Cl, enabling coupling under milder conditions. The specific example yielded 26% of the desired product, demonstrating feasibility [1]. |
| Conditions | Suzuki-Miyaura coupling with a boronic acid, Pd catalyst, and potassium phosphate in THF [1] |
Why This Matters
The presence of a bromine at the 3-position provides a strategic handle for rapid diversification, offering a balance of stability and reactivity that is superior to the less reactive 3-chloro or the potentially unstable 3-iodo analogs for building focused libraries.
- [1] MolAid. (n.d.). 3-Bromo-1-methyl-1H-pyrazol-4-amine. Retrieved from https://www.molaid.com/MS_22438237 View Source
